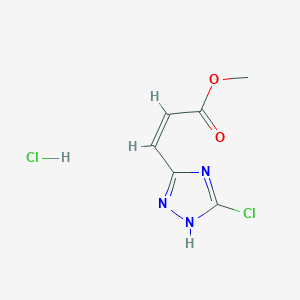
Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride
描述
Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride is a useful research compound. Its molecular formula is C6H7Cl2N3O2 and its molecular weight is 224.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. Characterized by the molecular formula C₆H₇ClN₃O₂, this compound features a triazole ring and an acrylate functional group, which contribute to its reactivity and potential applications in both agricultural and pharmaceutical fields.
Chemical Structure and Properties
The compound's structure consists of a triazole ring that is known for its antimicrobial properties, alongside an acrylate group that enhances its reactivity. The presence of chlorine further augments its biological activity, making it a candidate for various applications.
| Property | Details |
|---|---|
| Molecular Formula | C₆H₇ClN₃O₂ |
| Molecular Weight | 224.04 g/mol |
| Purity | Typically 95% |
| CAS Number | 1401428-43-0 |
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the realms of antimicrobial and herbicidal properties.
Antimicrobial Activity
Compounds containing triazole moieties are often noted for their effectiveness against various pathogens. Studies have shown that this compound can inhibit the growth of specific fungi and bacteria by disrupting their metabolic processes. For instance, derivatives of this compound have been evaluated for their ability to inhibit enzymes critical for pathogen survival, demonstrating promising results in laboratory settings .
Herbicidal Activity
The herbicidal potential of this compound has been explored through various studies. It has been shown to effectively inhibit the growth of certain weed species by targeting specific metabolic pathways. In one study, the compound exhibited over 80% herbicidal activity against rape at a concentration of 200 μg/mL .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Antifungal Studies : In vitro assays demonstrated that this compound showed significant antifungal activity against common plant pathogens. The mechanism involved inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
- Enzyme Inhibition : Interaction studies revealed that this compound binds to specific enzymes involved in the metabolic pathways of target organisms. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes in fungi, leading to reduced growth rates and spore production .
- Agricultural Applications : Due to its dual activity as both an herbicide and fungicide, this compound has been proposed for use in integrated pest management systems. Its selective action against weeds while being less harmful to crops makes it an attractive option for sustainable agriculture.
属性
IUPAC Name |
methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2.ClH/c1-12-5(11)3-2-4-8-6(7)10-9-4;/h2-3H,1H3,(H,8,9,10);1H/b3-2-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOOQIYULTVNHY-OLGQORCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=NNC(=N1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\C1=NNC(=N1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















